molecular formula C9H9F3N2O2 B1412214 Ethyl 3-amino-2-(trifluoromethyl)isonicotinate CAS No. 1227602-98-3

Ethyl 3-amino-2-(trifluoromethyl)isonicotinate

Cat. No.: B1412214
CAS No.: 1227602-98-3
M. Wt: 234.17 g/mol
InChI Key: WFAOEXYMJVZYOS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H9F3N2O2. It is a derivative of isonicotinic acid, featuring an ethyl ester group, an amino group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-(trifluoromethyl)isonicotinate typically involves the reaction of 3-aminoisonicotinic acid with trifluoromethylating agents under specific conditions. One common method includes the use of ethyl chloroformate as an esterifying agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the potentially hazardous trifluoromethylating agents.

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

ethyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(6(5)13)9(10,11)12/h3-4H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAOEXYMJVZYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-(trifluoromethyl)isonicotinate
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Ethyl 3-amino-2-(trifluoromethyl)isonicotinate
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Ethyl 3-amino-2-(trifluoromethyl)isonicotinate
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Ethyl 3-amino-2-(trifluoromethyl)isonicotinate
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Ethyl 3-amino-2-(trifluoromethyl)isonicotinate

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